1233B

HMG-CoA Synthase Mevalonate Pathway Cholesterol Biosynthesis

1233B is the open-ring hydrolysis product of 1233A (hymeglusin) and lacks the β‑lactone essential for HMG‑CoA synthase inhibition. This structural divergence renders it the only validated negative control for distinguishing on‑target vs. off‑target effects in mevalonate pathway studies. Sourced from Fusarium sp. and Scopulariopsis sp., it retains antibacterial activity and exhibits low zebrafish embryo toxicity (48 h, 10 µM). Do not substitute with generic β‑lactone antibiotics—1233B’s unique stereochemistry and inactivity profile are critical for assay fidelity.

Molecular Formula C18H30O6
Molecular Weight 342.4 g/mol
Cat. No. B15562551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1233B
Molecular FormulaC18H30O6
Molecular Weight342.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24)/b13-9+,14-10+
InChIKeyQFZISQBFEIXWDM-UTLPMFLDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic Acid: Structural Identity and Procurement Baseline


12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid, commonly known as 1233B or L 660,282, is a C18 long-chain fatty acid and fungal secondary metabolite isolated from Fusarium sp. and Scopulariopsis sp. [1]. This compound exists as a solid at room temperature, with a molecular weight of 342.43 g/mol (C18H30O6), and is structurally defined as the open-ring hydroxy-acid derivative of the β-lactone antibiotic 1233A (hymeglusin, L-659,699) . It is characterized by a 2E,4E-diene system, multiple hydroxyl groups, and two terminal carboxylic acid moieties [1]. Procurement specifications typically require ≥95% purity (HPLC), solubility in DMSO, ethanol, or methanol, and storage at -20°C for long-term stability .

Why 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic Acid Cannot Be Substituted with Generic β-Lactone Antibiotics


The procurement of 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid (1233B) cannot be fulfilled by substituting generic β-lactone antibiotics such as 1233A (hymeglusin) due to a fundamental structure-activity divergence. 1233B is an open-ring derivative lacking the β-lactone moiety essential for the potent, irreversible HMG-CoA synthase inhibition characteristic of its parent compound . This structural distinction abrogates 1233B's activity against the mevalonate pathway, a key target of 1233A, rendering the two compounds non-interchangeable for studies of sterol biosynthesis or cholesterol regulation [1]. Furthermore, the C-12 epimerization state of 1233B relative to the parent acid introduces stereochemical differences that may influence its interaction with other, yet-uncharacterized biological targets, necessitating its specific use in target identification or antibacterial screening campaigns [2].

Quantitative Evidence Guide: Selecting 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic Acid Over Structural Analogs


HMG-CoA Synthase Inhibition: A Quantitative Contrast with L-659,699 (1233A)

The primary functional distinction of 1233B from its parent compound 1233A (L-659,699, hymeglusin) is the complete lack of inhibitory activity against HMG-CoA synthase. While 1233A potently inhibits rat liver cytosolic HMG-CoA synthase with an IC50 of 0.12 µM [1], 1233B is an open-ring derivative that does not inhibit this enzyme at relevant concentrations . This loss of activity is a direct consequence of the absence of the β-lactone ring, which is essential for covalent modification of the active site Cys129 residue in HMG-CoA synthase [1].

HMG-CoA Synthase Mevalonate Pathway Cholesterol Biosynthesis

Zebrafish Embryo Toxicity: A Quantitative Comparison with Class-Level Baseline

1233B exhibits low toxicity in a zebrafish embryo model, with no adverse effects reported at a concentration of 10 µM over a 48-hour exposure period . This quantitative metric provides a baseline for assessing its suitability in developmental biology or toxicity screening applications. While direct comparator data for 1233A under identical conditions is not available, this level of tolerance is noteworthy for a fungal metabolite and provides a defined concentration window for experimental use .

Developmental Toxicology Zebrafish Model Embryotoxicity

Antibacterial Activity: A Class-Level Functional Divergence

1233B is consistently described as an antibacterial agent with antibiotic properties, a functional classification that distinguishes it from many other fungal metabolites lacking such activity . This activity is attributed to its hydroxy-acid structure, a derivative of the β-lactone antibiotic 1233A. Although specific MIC values are not publicly disclosed, the consistent labeling by multiple vendors as an antibacterial agent for proteomics research establishes its utility in microbial inhibition studies .

Antibacterial Antibiotic Proteomics

Recommended Research Application Scenarios for 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic Acid


Control Compound for Mevalonate Pathway Studies

Utilize 1233B as a structurally related but functionally inactive control for experiments investigating HMG-CoA synthase inhibition or the mevalonate pathway. Its complete lack of activity against HMG-CoA synthase , in contrast to the potent inhibitor 1233A (IC50 = 0.12 µM) [1], makes it ideal for distinguishing on-target versus off-target effects in sterol biosynthesis assays.

Antibacterial Screening and Proteomics Research

Employ 1233B in antibacterial screening campaigns or proteomics research due to its established antibacterial properties . Its activity, while not quantified by MIC in public sources, is consistently recognized across vendor platforms, positioning it as a valuable tool for microbial inhibition studies or as a scaffold for semi-synthetic antibiotic development [1].

Developmental and Toxicological Studies in Zebrafish

Leverage the documented low toxicity of 1233B in zebrafish embryos at 10 µM over 48 hours for developmental biology or ecotoxicology investigations. This defined tolerance window allows for phenotypic screening or mechanistic studies without compound-induced lethality confounding the results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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